molecular formula C5H9NO2 B8064055 (3R)-3-(hydroxymethyl)pyrrolidin-2-one

(3R)-3-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B8064055
M. Wt: 115.13 g/mol
InChI Key: PMVLHRHRTOBBHS-SCSAIBSYSA-N
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Description

(3R)-3-(Hydroxymethyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. This compound features both a hydroxymethyl group and a lactam (2-one) group on a saturated pyrrolidine ring, providing versatile handles for chemical modification and incorporation into more complex structures. The saturated, three-dimensional pyrrolidine ring is a privileged scaffold in drug discovery, contributing to favorable physicochemical properties and the ability to explore a wider pharmacophore space compared to flat aromatic rings . The chiral (R) configuration at the 3-position is significant for generating compounds with specific stereoselectivity when interacting with enantioselective biological targets, such as proteins and enzymes . Compounds based on the hydroxymethyl pyrrolidine structure are investigated as potential agonists for various receptors. For instance, related hydroxymethyl pyrrolidines have been patented as beta-3 adrenergic receptor agonists for treating conditions like overactive bladder . Furthermore, pyrrolidinone-based compounds are being explored as agonists for the Formyl Peptide 2 (FPR2) receptor, a target for therapeutic areas including atherosclerosis, heart failure, and chronic obstructive pulmonary disease (COPD) . In fundamental biochemical research, closely related (3R,4R)-pyrrolidin-3-ol analogs have been developed as high-affinity transition state mimics for DNA glycosylase enzymes, which are crucial for base excision repair (BER) pathways . The lactam moiety can participate in hydrogen bonding, influencing the molecule's binding affinity and solubility, while the hydroxymethyl group can be used to form ether, ester, or other functionalized linkages. This makes (3R)-3-(Hydroxymethyl)pyrrolidin-2-one a versatile intermediate for constructing novel bioactive molecules, organocatalysts, and chiral ligands . This product is intended for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3R)-3-(hydroxymethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-3-4-1-2-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVLHRHRTOBBHS-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing pyrrolidin-2-ones involves the photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is efficient and can be carried out under mild conditions without the use of metals.

Another method involves a sequential Ugi/olefination reaction to construct pyrrolidin-5-one-2-carboxamides. This method features mild conditions, a wide range of substrates, and good functional group tolerance .

Industrial Production Methods

Industrial production methods for (3R)-3-(hydroxymethyl)pyrrolidin-2-one are not extensively documented in the literature. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(hydroxymethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of pyrrolidin-2-one.

Scientific Research Applications

(3R)-3-(hydroxymethyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of various complex molecules.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidinone ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Hydroxymethyl-Substituted Pyrrolidinones

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications
(3R)-3-(Hydroxymethyl)pyrrolidin-2-one 77510-50-0 C₄H₇NO₂ 101.10 Chiral 3R-hydroxymethyl group Pharmaceutical intermediates
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one 190957-22-3 C₁₂H₁₅NO₂ 205.25 Benzyl and hydroxymethyl substituents Synthetic precursors
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride 73285-50-4 C₆H₁₂ClNO₃ 181.62 Dual hydroxyl and hydroxymethyl groups Prodrug development
  • Stereochemical Complexity : The (3R,5S)-configured analog introduces additional hydroxyl groups, enhancing hydrogen-bonding capacity and solubility in aqueous media .

Alkyl/Aryl-Substituted Pyrrolidinones

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications
3,3-Dimethylpyrrolidin-2-one 4831-43-0 C₆H₁₁NO 113.16 3,3-Dimethyl substituents Solvent or catalyst in organic synthesis
(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one 811445-45-1 C₁₃H₁₇NO₂ 219.28 Hydroxyethyl and phenyl groups Chiral building block for drug design
  • Steric Effects : The 3,3-dimethyl substituents in 3,3-Dimethylpyrrolidin-2-one introduce steric hindrance, reducing ring flexibility and altering reactivity in nucleophilic substitutions .

Functionalized Pyrrolidinones with Heterocycles

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications
[(3R)-3-Hydroxypyrrolidin-1-yl]-(3-methylthiophen-2-yl)methanone 145736-65-8 C₁₁H₁₅NO₂S 237.31 Thiophene-methanone hybrid Kinase inhibitor candidates

Key Findings and Trends

Substituent Effects :

  • Hydroxymethyl groups enhance hydrophilicity and hydrogen-bonding capacity, favoring applications in aqueous-phase reactions .
  • Aryl/alkyl groups (e.g., benzyl, phenyl) increase lipophilicity, improving membrane permeability but reducing solubility .

Stereochemical Influence :

  • The 3R configuration in the target compound is critical for enantioselective synthesis, whereas diastereomeric analogs (e.g., 3R,5S) show divergent biological activities .

Synthetic Utility: Iodolactamization (as in ) is a key method for constructing pyrrolidinone rings, but yields vary with substituent bulkiness .

Q & A

Q. What synthetic routes are available for (3R)-3-(hydroxymethyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step protocols, including enantioselective reactions. For example, a key intermediate can be prepared by reacting precursors in aqueous HCl at 0–50°C for 2.3 hours, yielding 52.7% under controlled conditions . Optimization involves adjusting temperature, solvent polarity, and catalyst loading. Chiral resolution may require recrystallization or chromatography using chiral stationary phases (e.g., cellulose derivatives) .

Q. How is the structural integrity of (3R)-3-(hydroxymethyl)pyrrolidin-2-one validated?

Methodological Answer: X-ray Powder Diffraction (XRPD) is critical for confirming crystallinity and stereochemistry. Peaks at specific 2θ angles (e.g., 8.3°, 16.5°, 24.7°) correlate with the (3R)-configuration . Complementary techniques include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify hydroxymethyl (-CH2_2OH) and lactam carbonyl (C=O) groups.
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric purity (>98%) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during large-scale synthesis?

Methodological Answer:

  • Chiral Chromatography : Employ supercritical fluid chromatography (SFC) with CO2_2-methanol mobile phases for high-resolution separation .
  • Crystallization : Use chiral additives (e.g., tartaric acid derivatives) to induce selective crystallization of the (3R)-enantiomer .

Q. How do conflicting reports on reaction yields (e.g., 52.7% vs. lower yields) arise, and how can reproducibility be improved?

Methodological Answer: Yield discrepancies often stem from:

  • Impurity Profiles : Byproducts from incomplete lactam ring closure or racemization. Monitor intermediates via LC-MS.
  • Catalytic Efficiency : Test alternative catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation steps .
    Reproducibility requires strict control of:
  • Temperature : Thermocouple-calibrated reactors.
  • Moisture : Use molecular sieves in hygroscopic steps .

Q. What strategies address the lack of ecotoxicological data for this compound?

Methodological Answer:

  • Acute Toxicity Assays : Use Daphnia magna (water flea) to estimate LC50_{50} values.
  • Biodegradation Studies : Conduct OECD 301F tests to measure microbial degradation in aqueous systems .
  • Soil Mobility : Column chromatography with soil samples to assess leaching potential .

Q. How does the hydroxymethyl group influence stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 6 months. Monitor lactam hydrolysis via HPLC.
  • pH-Dependent Degradation : Prepare buffers (pH 1–13) and quantify degradation products (e.g., open-chain amines) using UPLC-QTOF .

Q. What role does stereochemistry play in biological activity, and how can structure-activity relationships (SAR) be explored?

Methodological Answer:

  • Enantiomer-Specific Assays : Compare (3R)- and (3S)-forms in receptor-binding studies (e.g., GABAA_A or NMDA receptors) using radiolabeled ligands .
  • Molecular Docking : Simulate interactions with target proteins (e.g., PyMOL or AutoDock) to identify critical hydrogen bonds involving the hydroxymethyl group .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported melting points or spectral data?

Methodological Answer:

  • Interlaboratory Validation : Share samples with independent labs for DSC (melting point) and FTIR (functional groups) cross-validation.
  • Crystal Polymorphism : Perform XRPD to detect alternate crystal forms that may affect physical properties .

Tables for Key Data

Parameter Method Typical Results Reference
Enantiomeric PurityChiral HPLC>98% (3R)-enantiomer
Melting PointDSC145–148°C (dec.)
Acute Toxicity (Daphnia)OECD 202LC50_{50} > 100 mg/L (pending)
Hydrolytic Stability (pH 7.4)UPLC-QTOFt1/2_{1/2} = 28 days

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